Monooctyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

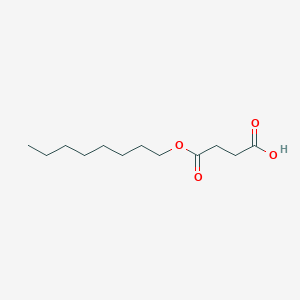

Molecular Formula |

C12H22O4 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

4-octoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14) |

InChI Key |

CKNYEUXAXWTAPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Monooctyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of monooctyl succinate from succinic anhydride and 1-octanol. The document provides a thorough examination of the underlying chemical principles, detailed experimental protocols, and comprehensive data analysis to support researchers in the successful synthesis and characterization of this monoester.

Introduction

This compound is a monoester of succinic acid that finds applications in various fields, including as a surfactant and a potential fragrance releaser.[1] Its synthesis via the ring-opening of succinic anhydride with 1-octanol is a common and efficient laboratory-scale method. This approach is generally preferred over the direct esterification of succinic acid with one equivalent of octanol, as it tends to more selectively produce the desired monoester and minimize the formation of the diester byproduct.[2] This guide explores various catalytic and non-catalytic methods for this synthesis, providing detailed protocols and quantitative data to facilitate reproducible and high-yield preparations.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from succinic anhydride and 1-octanol proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group in 1-octanol attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of this compound, which contains both an ester and a carboxylic acid functional group.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound. While specific literature on this compound is limited, the following protocols are adapted from established methods for the synthesis of other monoesters of succinic acid.[2][3]

General Non-Catalytic Method

This method is often successful for the monoesterification of succinic anhydride, as the reaction can proceed without a catalyst, driven by heat.

Materials:

-

Succinic anhydride (1.0 eq)

-

1-Octanol (1.0-1.2 eq)

-

Toluene (optional, as a solvent to aid in water removal via a Dean-Stark trap)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add succinic anhydride and 1-octanol.

-

Heat the reaction mixture to a temperature between 80-140°C. If using toluene, heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can then be purified as described in the purification section.

Acid-Catalyzed Method

The use of an acid catalyst can increase the reaction rate.

Materials:

-

Succinic anhydride (1.0 eq)

-

1-Octanol (1.0-1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq) or another suitable acid catalyst.

-

Toluene or other suitable solvent.

Procedure:

-

To a round-bottom flask, add succinic anhydride, 1-octanol, and the acid catalyst.

-

Add a solvent such as toluene to facilitate azeotropic removal of any water formed, although with succinic anhydride, water is not a primary byproduct. The solvent can also help to control the reaction temperature.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction as described in the non-catalytic method.

-

After completion, cool the reaction mixture.

-

Proceed with the workup and purification steps.

Lipase-Catalyzed Method

Enzymatic catalysis offers a milder and potentially more selective route to the desired monoester. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for esterification reactions.[4]

Materials:

-

Succinic anhydride (1.0 eq)

-

1-Octanol (1.0 eq)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Anhydrous solvent (e.g., toluene or diphenyl ether)

Procedure:

-

In a flask, dissolve succinic anhydride and 1-octanol in the chosen solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature, typically between 40-70°C, with constant agitation.

-

Monitor the reaction progress over time. Enzymatic reactions can be slower and may require 24-48 hours.

-

Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of this compound is crucial to remove unreacted starting materials and any dioctyl succinate byproduct.

Purification Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic this compound into the aqueous layer, leaving the neutral dioctyl succinate and unreacted octanol in the organic phase.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.

-

Extract the precipitated product back into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

-

Further purification, if necessary, can be achieved by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.9 | t | 3H | -CH₂CH₃ |

| 1.3 | m | 10H | -CH₂(CH₂ )₅CH₃ |

| 1.6 | m | 2H | -CH₂CH₂ CH₂- |

| 2.63 | t | 2H | -CH₂OOCCH₂ CH₂COOH |

| 2.69 | t | 2H | -CH₂OOCCH₂CH₂ COOH |

| 4.05 | t | 2H | -CH₂ OOC- |

| ~11 | br s | 1H | -COOH |

Note: The chemical shift for the carboxylic acid proton can be broad and its position may vary. Data is based on typical values and may vary depending on the solvent and instrument.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of monoalkyl succinates. It is important to note that specific yields for this compound may vary and should be determined empirically.

| Parameter | Non-Catalytic | Acid-Catalyzed | Lipase-Catalyzed |

| Catalyst | None | p-TSA, H₂SO₄ | Immobilized Lipase (e.g., CALB) |

| Reactant Ratio (Anhydride:Alcohol) | 1:1 to 1:1.2 | 1:1 to 1:1.2 | 1:1 |

| Temperature | 80-140°C | Reflux | 40-70°C |

| Reaction Time | Several hours | 1-4 hours | 24-48 hours |

| Yield | Moderate to High | High | Moderate to High |

| Selectivity for Monoester | Good | Good | Very High |

Experimental Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]

An In-depth Technical Guide to the Synthesis and Characterization of Monooctyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of monooctyl succinate. This monoester of succinic acid is a molecule of interest for various applications, including its use as a surfactant and potential fragrance releaser.[1] This document details the prevalent synthesis methodology, purification strategies, and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the partial esterification of succinic anhydride with 1-octanol.[2][3] This method is generally preferred over the direct esterification of succinic acid as it is more selective towards the monoester, minimizing the formation of the diester byproduct, dioctyl succinate.[2]

Chemical Reaction Pathway

The synthesis involves the ring-opening of succinic anhydride by the nucleophilic attack of 1-octanol on one of the carbonyl carbons of the anhydride. This reaction yields the desired acidic half-ester.[4]

Detailed Experimental Protocol: Esterification

This protocol is adapted from analogous esterification procedures for similar succinate monoesters.

Materials:

-

Succinic Anhydride ((CH₂CO)₂O)

-

1-Octanol (C₈H₁₈O)

-

Acid Catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid) (Optional, but recommended for improved reaction rates)

-

Solvent (e.g., Toluene, or solvent-free)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and 1-octanol. An excess of the alcohol can be used to shift the equilibrium towards the monoester product. For example, a molar ratio of 3:1 (1-octanol:succinic anhydride) can be effective.

-

Catalysis (Optional): If using a catalyst, add it to the reaction mixture. For a heterogeneous catalyst like Amberlyst 15, a concentration of 1-5 wt% can be used.

-

Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, if used) and stir for several hours (e.g., 3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to maximize the yield of the monoester and minimize the formation of the dioctyl succinate diester.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

Dilute the residue with a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step extracts the acidic this compound into the aqueous layer as its sodium salt, leaving unreacted 1-octanol and any diester byproduct in the organic layer.

-

Separate the aqueous layer, cool it in an ice bath, and carefully acidify with cold, dilute hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

-

Extract the precipitated product back into ethyl acetate (perform this extraction three times for maximum recovery).

-

-

Purification:

-

Combine the organic extracts from the previous step.

-

Dry the solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If further purification is needed to remove residual impurities, column chromatography or fractional distillation under reduced pressure can be employed.

-

Synthesis and Purification Workflow

Characterization of this compound

Spectroscopic methods are essential for confirming the structure and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum at a frequency of 300 MHz or higher.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS, and the peak areas are integrated to determine the proton ratios.

Quantitative Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.69 | Triplet (t) | 2H | -OOC-CH₂-CH₂ -COOH |

| 2.63 | Triplet (t) | 2H | -OOC-CH₂ -CH₂-COOH |

| 1.60 | Multiplet (m) | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| 1.30 | Multiplet (m) | 10H | -O-CH₂-CH₂-(CH₂)₅ -CH₃ |

| 0.90 | Triplet (t) | 3H | -O-(CH₂)₇-CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups.

Expected Characteristic Peaks:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 2955 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1735 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1200 - 1000 | C-O stretch | Ester / Carboxylic Acid |

Table 2: Expected FT-IR Absorption Bands for this compound. (Ranges are based on typical values for these functional groups).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (Electron Ionization, EI) or use a softer ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Expected Mass Spectrometry Data:

| Ion | Formula | Expected m/z |

| [M]⁺ (Molecular Ion) | C₁₂H₂₂O₄ | 230.15 |

| [M-H]⁻ (in negative ion mode) | C₁₂H₂₁O₄⁻ | 229.14 |

Table 3: Expected Molecular Ion Peaks for this compound.

Characterization Workflow

References

An In-depth Technical Guide to Monooctyl Succinate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural features of monooctyl succinate. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical information. The guide includes a summary of quantitative data, relevant experimental protocols, and a visualization of a typical synthesis workflow.

Chemical Properties of this compound

This compound is a monoester of succinic acid.[1] It belongs to the class of dicarboxylic acid monoesters and can be utilized as a surfactant and a potential fragrance releaser.[1][2]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H22O4 | [2] |

| Molecular Weight | 230.30 g/mol | Calculated |

| CAS Number | 74295-86-6 | [2] |

Chemical Structure

This compound consists of a succinic acid backbone where one of the carboxylic acid groups is esterified with an octanol molecule. This results in a molecule with both a terminal carboxylic acid group and an ester group.

Chemical Structure of this compound

The IUPAC name for this compound is 4-(octyloxy)-4-oxobutanoic acid.

Experimental Protocols

While specific experimental protocols for this compound were not found, the synthesis and analysis of monoalkyl succinates follow general, well-established procedures. The following sections detail methodologies adapted from protocols for similar compounds like monoethyl and monomethyl succinate.

Synthesis of this compound via Esterification

A common method for synthesizing monoalkyl succinates is the direct esterification of succinic anhydride with the corresponding alcohol. This method is often preferred as it can selectively favor the formation of the monoester over the diester.

Materials and Reagents:

-

Succinic anhydride

-

Octan-1-ol

-

Acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, if necessary)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and octan-1-ol. A molar ratio of 1:1.5 to 1:3 (anhydride to alcohol) is typically used to favor mono-esterification.

-

Catalyst Addition: Add the acid catalyst (e.g., 5 wt% of total reactants for a solid catalyst like Amberlyst 15).

-

Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

If the reaction was run without a solvent, dissolve the residue in ethyl acetate.

-

Wash the organic solution with a saturated sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic monoester product into the aqueous layer.

-

-

Isolation:

-

Separate the aqueous layer.

-

Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Analytical Method: Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of organic molecules like this compound in various matrices. The following is a proposed protocol based on general methods for similar compounds.

Materials and Reagents:

-

This compound analytical standard

-

Internal standard (e.g., a deuterated analog)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other biological matrix)

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add the internal standard.

-

Add a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions specific to this compound and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a monoalkyl succinate, such as this compound.

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways

Currently, there is limited specific information available in the provided search results regarding the direct signaling pathways modulated by this compound. However, succinate itself is known to be a signaling molecule. It can be released from cells and act on the G-protein-coupled receptor SUCNR1. Furthermore, other succinate esters, such as α-tocopheryl succinate, have been shown to induce apoptosis in cancer cells through mechanisms that may involve the destabilization of lysosomal membranes and effects on adenylate cyclase activity. Research into the specific biological activities of this compound could reveal its involvement in similar or distinct pathways.

References

Technical Whitepaper: Monooctyl Succinate - Mechanism of Action as a Surfactant

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

Monooctyl succinate is a monoester of succinic acid, characterized by an eight-carbon alkyl chain. Its chemical structure confers amphiphilic properties, making it effective as a surface-active agent, or surfactant.[1][2][3] This document provides a detailed technical overview of the core mechanism by which this compound functions as a surfactant, outlines the key physicochemical parameters that govern its activity, details the standard experimental protocols for their determination, and presents a comparative analysis based on related succinate structures due to the limited publicly available data on this specific compound.[4]

As an amphiphilic molecule, this compound consists of a hydrophilic "head" and a hydrophobic "tail".[5] The hydrophilic portion is the succinate group, which contains a carboxylic acid that is ionized at neutral pH, rendering the surfactant anionic. The hydrophobic portion is the linear eight-carbon (octyl) chain. This dual nature drives the molecule's behavior in aqueous and multiphase systems, leading to a reduction in surface and interfacial tension.

Core Mechanism of Action

The efficacy of this compound as a surfactant is rooted in its molecular structure, which dictates its behavior at interfaces and in bulk solution. The mechanism can be described by two primary phenomena: adsorption at interfaces and self-assembly into micelles.

The fundamental principle behind any surfactant's action is its amphiphilic nature.

-

Hydrophilic Head: The succinate group (-OOC-CH₂-CH₂-COOH) is polar and readily interacts with water molecules through hydrogen bonding and ion-dipole interactions.

-

Hydrophobic Tail: The octyl group (CH₃(CH₂)₇-) is a nonpolar hydrocarbon chain that is repelled by water.

When introduced into an aqueous environment, this structure is thermodynamically unstable. To minimize the unfavorable contact between the hydrophobic tail and water, the this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic tails orient themselves away from the water and into the air, while the hydrophilic heads remain in the aqueous phase. This adsorption disrupts the cohesive energy of water molecules at the surface, thereby reducing the surface tension. The reduction of surface tension is a key measure of a surfactant's effectiveness.

As the concentration of this compound in the bulk solution increases, the interface becomes saturated with surfactant monomers. Beyond this point, a phenomenon known as micellization occurs. Micelles are colloidal aggregates in which the surfactant molecules self-assemble, typically into a spherical structure. The hydrophobic tails form the core of the micelle, effectively creating a nonpolar microenvironment shielded from the water, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous solution.

The specific concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC) . The CMC is a critical physicochemical parameter for any surfactant. Below the CMC, surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant, as any additional surfactant molecules added to the system preferentially form new micelles rather than populating the interface. The CMC is a crucial indicator for determining the optimal amount of surfactant needed for a specific application, such as emulsification or solubilization.

Caption: Surfactant orientation below and above the CMC.

Quantitative Data Presentation

Table 1: Comparative Physicochemical Properties of Related Succinate-Based Surfactants

| Surfactant Name | Abbreviation | Degree of Ethoxylation (n) | Temperature (°C) | CMC (mol/L) | Source(s) |

|---|---|---|---|---|---|

| Sodium Dioctyl Sulfosuccinate | SDOSS | 0 | 25 | 2.6 x 10⁻³ | |

| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 9 | 25 | 1.1 x 10⁻³ | |

| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 14 | 25 | 1.5 x 10⁻³ |

| Ethoxylated Sodium Monooctyl Sulfosuccinate | E(n)SMOSS | 23 | 25 | 2.2 x 10⁻³ | |

Note: This data is for comparative purposes to illustrate typical values for related compounds. The actual CMC of this compound must be determined experimentally.

Experimental Protocols

The characterization of a surfactant's properties is essential for its effective application. The determination of the Critical Micelle Concentration is a primary step. The most common and robust methods for ionic surfactants are surface tensiometry and conductometry.

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.

Apparatus:

-

Force Tensiometer (e.g., Krüss, Biolin Scientific)

-

Wilhelmy Plate (typically platinum, roughened)

-

High-precision automated dispenser or micropipettes

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Deionized water (or specified solvent)

Procedure:

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight or standard liquid like pure water (surface tension ≈ 72 mN/m at 25°C).

-

Sample Preparation: Place a known volume of deionized water into the measurement vessel.

-

Measurement Sequence: a. Immerse the clean Wilhelmy plate into the liquid. The plate must be thoroughly cleaned before each measurement (e.g., by flaming to red heat) to ensure proper wetting. b. Allow the system to equilibrate. The tensiometer measures the force exerted on the plate by the liquid's surface tension. c. Record the initial surface tension of the pure solvent. d. Using the automated dispenser, titrate small aliquots of the concentrated surfactant stock solution into the vessel. e. After each addition, allow the solution to mix gently and equilibrate for a set period until a stable surface tension reading is achieved. f. Record the surface tension and the new total concentration. g. Repeat this process to generate data points across a wide concentration range, spanning from below to above the expected CMC.

-

Data Analysis: a. Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. b. The resulting graph will typically show two linear regions: a steeply declining slope at low concentrations (below CMC) and a nearly horizontal line at high concentrations (above CMC). c. The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.

Caption: Workflow for CMC determination via surface tensiometry.

This method is suitable for ionic surfactants. The conductivity of the solution changes with surfactant concentration due to the different mobilities of individual ions and micelles.

Apparatus:

-

Conductivity meter with a dipping probe

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

Procedure:

-

Preparation: Prepare a series of this compound solutions at different concentrations in deionized water.

-

Temperature Control: Place the sample vessel in a thermostatic water bath to maintain a constant temperature, as conductivity is temperature-dependent.

-

Measurement: a. Immerse the conductivity probe into the most dilute solution. b. Allow the reading to stabilize and record the conductivity. c. Clean and dry the probe, then repeat the measurement for each solution in order of increasing concentration.

-

Data Analysis: a. Plot the specific conductivity (κ) versus the surfactant concentration (C). b. The graph will exhibit two linear regions with different slopes. Below the CMC, conductivity increases more steeply. Above the CMC, the slope decreases because the newly formed micelles are less mobile than free ions and can bind counter-ions. c. The CMC is the concentration at the intersection of these two linear segments.

Conclusion

This compound acts as a surfactant through the synergistic effects of its amphiphilic structure, which drives adsorption to interfaces to lower surface tension, and its ability to self-assemble into micelles above a critical concentration. While specific quantitative performance data for this molecule is sparse in existing literature, its fundamental mechanism is well-understood within the principles of surface chemistry. For any practical application in research, formulation, or drug development, the precise determination of its properties, particularly the Critical Micelle Concentration and surface tension reduction capabilities, through robust experimental protocols is imperative. The comparative data from related sulfosuccinate surfactants suggest that this compound is likely an effective surfactant, with its performance tunable by factors such as pH, temperature, and electrolyte concentration.

References

Preparation of Monooctyl Succinate for Laboratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale preparation of monooctyl succinate, a monoester of interest for various research applications, including its use as a surfactant and a potential fragrance releaser. This document outlines the primary synthetic route, detailed experimental protocols, purification methods, and characterization data to ensure the successful and reproducible synthesis of high-purity this compound for research purposes.

Core Synthesis Pathway: Esterification of Succinic Anhydride

The most common and efficient method for preparing this compound in a laboratory setting is through the ring-opening esterification of succinic anhydride with 1-octanol. This method is generally preferred over the direct esterification of succinic acid with one equivalent of 1-octanol, as it avoids the statistical mixture of diacid, monoester, and diester, thus simplifying purification and improving the yield of the desired monoester. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1-octanol attacks one of the carbonyl carbons of the succinic anhydride ring.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and purification of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Succinic Anhydride | ≥99% | Sigma-Aldrich, Acros Organics |

| 1-Octanol | Anhydrous, ≥99% | Sigma-Aldrich, Alfa Aesar |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| p-Toluenesulfonic acid (p-TSA) | Monohydrate, ≥98.5% | Sigma-Aldrich, TCI |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific, EMD Millipore |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific, VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific, Acros Organics |

| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific, VWR |

| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific, VWR |

Synthesis of this compound

The following protocol is based on general procedures for the synthesis of monoalkyl succinates.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and 1-octanol (15.6 g, 0.12 mol).

-

Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to serve as the solvent. While stirring, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.2 g, 1 mmol).

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinic anhydride spot. The reaction is typically complete within 3-5 hours.

-

Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This step extracts the acidic this compound into the aqueous layer, leaving any unreacted 1-octanol and potential dioctyl succinate byproduct in the organic layer.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. The this compound will precipitate as a white solid or oil.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Drying: For optimal purity, dry the product under high vacuum to remove any residual solvent.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Monooctyl Succinate

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Industrial Monoester

This technical guide offers an in-depth analysis of the mass spectrometry fragmentation pattern of monooctyl succinate, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. By elucidating its fragmentation pathways, this document provides a foundational resource for the identification, characterization, and quantification of this and related long-chain monoalkyl succinates.

This compound, with a molecular weight of 230.30 g/mol and a chemical formula of C12H22O4, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The fragmentation is primarily dictated by the presence of the carboxylic acid and the ester functional groups, as well as the long alkyl chain.

Core Fragmentation Pathways

Under electron ionization, this compound (M) undergoes ionization to form the molecular ion (M•+), which is often of low abundance due to its propensity to fragment. The primary fragmentation events are centered around the ester and carboxylic acid moieties, leading to a series of characteristic ions.

One of the most significant fragmentation pathways involves the cleavage of the C-O bond of the ester, leading to the loss of the octyloxy radical (•O-C8H17) or the neutral octanol molecule (C8H17OH) through rearrangement, resulting in a prominent acylium ion. Another key fragmentation is the alpha-cleavage at the carbonyl group of the carboxylic acid.

The long octyl chain also contributes significantly to the spectrum, producing a series of hydrocarbon fragments separated by 14 Da (corresponding to CH2 groups), which is a hallmark of long-chain alkanes. McLafferty rearrangements are also plausible, involving the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Quantitative Fragmentation Data

The following table summarizes the major predicted fragment ions of this compound under electron ionization mass spectrometry, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. This data is compiled based on the analysis of fragmentation patterns of analogous short-chain monoalkyl succinates and general principles of mass spectrometry.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 230 | [C12H22O4]•+ (Molecular Ion) | Low |

| 213 | [M - OH]•+ | Moderate |

| 185 | [M - COOH]•+ | Moderate |

| 117 | [HOOC(CH2)2CO]+ | High |

| 113 | [C8H17]•+ | Moderate |

| 101 | [O=C(CH2)2COOH]+ | High |

| 87 | [C4H7O2]+ | Moderate |

| 73 | [C3H5O2]+ | Moderate |

| 55 | [C4H7]+ | High |

| 45 | [COOH]+ | Moderate |

| 43 | [C3H7]+ | High |

| 29 | [C2H5]+ | High |

| 27 | [C2H3]+ | Moderate |

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation:

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the carboxylic acid group of this compound can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Dissolve approximately 1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA + 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

The resulting solution containing the trimethylsilyl (TMS) derivative is ready for GC-MS analysis.

-

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound under EI-MS.

Caption: Experimental workflow for GC-MS analysis of this compound.

A Deep Dive into the FTIR Analysis of Monooctyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of monooctyl succinate. This compound, a monoester of succinic acid, is a molecule of interest in various fields, including its use as a surfactant and potential fragrance releaser. Understanding its molecular structure and the characteristic vibrations of its functional groups through FTIR is crucial for its identification, purity assessment, and quality control in research and development.

Molecular Structure and Key Functional Groups

This compound possesses three primary functional regions that give rise to a characteristic infrared spectrum: a long alkyl chain (octyl group), an ester linkage, and a terminal carboxylic acid group. The interplay of these groups dictates the molecule's chemical properties and its signature in an FTIR analysis.

Predicted FTIR Spectral Data of this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching | Strong | Very broad, often obscuring C-H stretches |

| 2955 - 2965 | Alkyl (C-H in CH₃) | Asymmetric Stretching | Medium to Strong | Sharp |

| 2870 - 2880 | Alkyl (C-H in CH₃) | Symmetric Stretching | Medium | Sharp |

| 2920 - 2935 | Alkyl (C-H in CH₂) | Asymmetric Stretching | Strong | Sharp |

| 2850 - 2860 | Alkyl (C-H in CH₂) | Symmetric Stretching | Medium to Strong | Sharp |

| ~1740 | Ester (C=O) | Stretching | Strong | Sharp |

| ~1710 | Carboxylic Acid (C=O) | Stretching | Strong | Sharp, may be broadened by H-bonding |

| 1450 - 1470 | Alkyl (C-H in CH₂) | Bending (Scissoring) | Medium | - |

| 1375 - 1385 | Alkyl (C-H in CH₃) | Bending (Umbrella) | Medium | - |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Strong | - |

| 1250 - 1150 | Ester (C-O) | Asymmetric Stretching | Strong | Part of the "fingerprint" region |

| 1150 - 1000 | Ester (C-O) | Symmetric Stretching | Strong | Part of the "fingerprint" region |

| ~920 | Carboxylic Acid (O-H) | Out-of-Plane Bend | Medium | Broad |

Note: The exact peak positions can be influenced by sample preparation, solvent, and concentration due to factors like hydrogen bonding.

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details a standard procedure for obtaining an FTIR spectrum of this compound, which is typically a liquid at room temperature, using an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient method for liquid sample analysis.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Background Spectrum:

-

With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Typical scan parameters are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with an accumulation of 16 to 32 scans.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe dampened with an appropriate solvent like isopropanol.

-

Perform a "clean" scan to ensure no residue from the sample remains.

-

Visualization of Key Concepts

To further aid in the understanding of the FTIR analysis process and the molecular structure of this compound, the following diagrams have been generated.

Caption: A logical workflow for the FTIR analysis of this compound.

Solubility Profile of Monooctyl Succinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A key indicator of its affinity for organic solvents is its calculated LogP (octanol-water partition coefficient) of 2.8.[3] This value suggests a significantly higher solubility in octanol than in water, predicting good solubility in a range of organic solvents.[3] Esters, in general, are known to be soluble in many organic solvents, particularly those that are less polar.[4]

Quantitative Solubility Data

As comprehensive quantitative solubility data for monooctyl succinate is not widely published, the following table is provided as a template for researchers to populate with their own experimental findings. This structured format allows for the clear and direct comparison of solubility across different organic solvents at various temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Non-polar Solvents | ||||

| Hexane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Polar Aprotic Solvents | ||||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Polar Protic Solvents | ||||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol details a standard laboratory procedure for determining the equilibrium solubility of this compound in an organic solvent using the gravimetric method. This method is robust, widely applicable, and relies on the direct measurement of the mass of the dissolved solute.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

-

Vortex mixer

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation should be maintained throughout this period.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended). Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for extraction (mL)) * 100

-

To calculate the molar solubility (mol/L), use the molecular weight of this compound (230.30 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Monooctyl Succinate as a Metabolite of Dioctyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of dioctyl succinate to its primary metabolite, monooctyl succinate. While direct experimental data on the in vivo or in vitro metabolism of dioctyl succinate is limited in the current scientific literature, this document extrapolates from established principles of ester hydrolysis and the known metabolic fates of analogous compounds to present a scientifically grounded pathway. This guide covers the enzymatic processes likely responsible for this biotransformation, detailed hypothetical experimental protocols for its investigation, and the subsequent metabolic pathways of the resulting products, succinic acid and octanol. All quantitative data is summarized in structured tables, and key pathways and experimental workflows are visualized through diagrams.

Introduction

Dioctyl succinate is a diester of succinic acid and octanol. As with many ester-containing xenobiotics, its metabolic fate in biological systems is of critical importance for understanding its pharmacokinetic profile, potential toxicity, and overall biological activity. The primary metabolic pathway for such compounds is typically initiated by hydrolysis. In the case of dioctyl succinate, this initial hydrolytic step is expected to yield this compound and octanol. This guide will delve into the specifics of this proposed metabolic pathway.

Proposed Metabolic Pathway of Dioctyl Succinate

The metabolism of dioctyl succinate is presumed to occur in a two-step hydrolysis process, catalyzed by carboxylesterases. These enzymes are ubiquitously present in the body, with high concentrations in the liver and intestines, and are responsible for the hydrolysis of a wide range of ester-containing compounds[1][2][3].

The proposed metabolic cascade is as follows:

-

First Hydrolysis: Dioctyl succinate is hydrolyzed to form this compound and one molecule of n-octanol.

-

Second Hydrolysis: The resulting this compound is further hydrolyzed to succinic acid and a second molecule of n-octanol.

The end products, succinic acid and n-octanol, then enter their respective endogenous metabolic pathways.

Proposed metabolic pathway of dioctyl succinate.

Quantitative Data on Metabolite Formation

Direct quantitative data for the enzymatic hydrolysis of dioctyl succinate to this compound is not currently available in the scientific literature. However, data from studies on analogous diesters, such as dimethyl succinate, can provide an indication of the expected enzymatic activity. The hydrolysis of succinic acid dimethyl ester has been observed in various rat tissue homogenates, with the highest activity found in the liver and jejunum[4].

Table 1: Expected Metabolites and Enzymes Involved in Dioctyl Succinate Metabolism

| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Enzymes | Primary Tissue Location |

| Dioctyl Succinate | This compound | Succinic Acid | Carboxylesterases (CES1, CES2) | Liver, Intestine |

| n-Octanol | Octanoic Acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Liver |

Further Metabolism of Hydrolysis Products

Succinic Acid

Succinic acid, as succinate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration for energy production in the form of ATP[5]. It is generated from succinyl-CoA and is subsequently oxidized to fumarate by succinate dehydrogenase (Complex II of the electron transport chain). Therefore, the succinic acid produced from dioctyl succinate hydrolysis is expected to enter this central metabolic pathway.

n-Octanol

The n-octanol released from the hydrolysis of dioctyl succinate is anticipated to be metabolized primarily in the liver. The metabolic pathway for n-octanol involves its oxidation to octanal, catalyzed by alcohol dehydrogenase, followed by further oxidation to octanoic acid by aldehyde dehydrogenase. Octanoic acid can then be further metabolized through beta-oxidation. Studies in rats have identified 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid as urinary metabolites of n-octane, indicating further oxidative metabolism.

Experimental Protocols for In Vitro Metabolism Studies

The following is a detailed, proposed protocol for investigating the in vitro hydrolysis of dioctyl succinate to this compound using liver microsomes. This protocol is based on established methods for studying the in vitro metabolism of ester-containing compounds.

Objective

To determine the rate of formation of this compound from dioctyl succinate when incubated with human liver microsomes.

Materials

-

Dioctyl succinate

-

This compound (as a reference standard)

-

Human liver microsomes (pooled)

-

NADPH regenerating system (optional, to assess concurrent oxidative metabolism)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (for reaction termination and sample preparation)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system for analysis

Experimental Workflow

Workflow for in vitro dioctyl succinate metabolism.

Incubation Procedure

-

Prepare a stock solution of dioctyl succinate in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration.

-

In a microcentrifuge tube, combine phosphate buffer and the human liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubate the microsome mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the dioctyl succinate stock solution to the pre-incubated microsome mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an appropriate internal standard.

-

Vortex the samples and then centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method

-

Analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound.

-

Develop a standard curve for this compound to allow for accurate quantification.

-

The LC method should be capable of separating dioctyl succinate, this compound, and succinic acid.

-

The MS/MS detection should be optimized for sensitive and specific detection of the analytes.

Data Analysis

-

Plot the concentration of this compound formed against time.

-

Determine the initial rate of formation from the linear portion of the curve.

-

If performing kinetic studies with varying substrate concentrations, determine the Michaelis-Menten parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion

While direct evidence for the metabolic conversion of dioctyl succinate to this compound is not extensively documented, the established roles of carboxylesterases in the hydrolysis of dialkyl esters strongly support this as the primary metabolic pathway. The resulting metabolites, succinic acid and n-octanol, are endogenous or readily metabolized compounds. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway in vitro. Further studies are warranted to confirm and quantify this metabolic conversion in biological systems, which will be crucial for a comprehensive understanding of the pharmacokinetics and safety profile of dioctyl succinate.

References

- 1. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Monooctyl Succinate: A Synthetic Compound with Naturally Occurring Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl succinate is a monoester of succinic acid, a key intermediate in the Krebs cycle. While the subject of interest for its potential applications in various industries, a thorough review of scientific literature reveals no evidence of its discovery or occurrence as a natural product. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis and physicochemical properties. Furthermore, this guide explores the natural occurrence, detection, and isolation of closely related monoalkyl succinates, such as monoethyl and monomenthyl succinate, to provide a valuable comparative context for researchers in biochemistry, natural product chemistry, and drug development.

This compound: Synthesis and Properties

While not found in nature, this compound can be synthesized in the laboratory. Its properties are of interest for various applications, including as a potential "green" plasticizer.

Synthesis of this compound

A common laboratory method for synthesizing this compound is through the esterification of succinic anhydride with 1-octanol.

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes known properties.

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | [1] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

| 1H-NMR (500.1 MHz in CDCl3) | δ (ppm) = 0.9 [t, 3H, CH2CH3], δ (ppm) = 1.3 [m, 10H, CH2(CH2)5CH3)], δ (ppm) = 1.6 [m, 2H, CH2CH2CH2], δ (ppm) = 2.63 [t, 2H, CH2OOCCH2CH2COOH], δ (ppm) = 2.69 [t, 2H, CH2OOCCH2CH2COOH] | [2] |

Naturally Occurring Monoalkyl Succinates: A Comparative Overview

In contrast to this compound, other monoalkyl succinates have been identified in various natural sources.

Natural Occurrence

The following table summarizes the natural sources of some monoalkyl succinates.

| Compound | Natural Source(s) | References |

| Monoethyl succinate | Pisum sativum (common pea), Saccharomyces cerevisiae (yeast) | [3] |

| Monomethyl succinate | Oxalis pes-caprae, Pisum sativum | |

| Monomenthyl succinate | Mentha piperita (peppermint), Mentha spicata (spearmint), Lycium barbarum |

Biosynthesis of the Succinate Moiety

The succinate backbone of these monoesters is a central metabolite in the tricarboxylic acid (TCA) cycle. The biosynthesis of succinic acid is a well-characterized pathway in most organisms.

Biosynthesis of Succinic Acid via the TCA Cycle and Glyoxylate Shunt.

Experimental Protocols

Synthesis of Monoethyl Succinate

The following protocol is a general method for the synthesis of monoethyl succinate via the alcoholysis of succinic anhydride.

Materials:

-

Succinic anhydride

-

Anhydrous ethanol

-

Amberlyst-15 resin (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine succinic anhydride and anhydrous ethanol. A molar ratio of 3:1 (ethanol:succinic anhydride) is often effective.

-

Add Amberlyst-15 resin to the mixture (typically 5-10% by weight of the limiting reactant).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 78 °C) with vigorous stirring and maintain for at least 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 catalyst.

-

Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude monoethyl succinate can be further purified by vacuum distillation.

Isolation and Detection of Monomenthyl Succinate from Mint

The following protocol is a general method for the extraction and detection of monomenthyl succinate from Mentha species.

Materials:

-

Fresh or dried mint leaves (Mentha piperita or Mentha spicata)

-

96% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Place small pieces of fresh or dried mint leaves into the thimble of a Soxhlet apparatus.

-

Extract the leaves with 96% ethanol for approximately 10 hours.

-

Filter the resulting extract and concentrate it under vacuum using a rotary evaporator.

-

Analyze the concentrated extract by HPLC-MS/MS for the identification of monomenthyl succinate.

General Protocol for LC-MS/MS Analysis of Monoalkyl Succinates

The following is a generalized protocol for the detection and quantification of monoalkyl succinates in biological samples, based on methods for similar analytes.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analytes of interest.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40 °C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the detection of the deprotonated molecule [M-H]-.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

General Experimental Workflow for LC-MS/MS Analysis.

Conclusion

While this compound is not a known natural product, its synthesis and properties are of interest for various industrial applications. In contrast, other short-chain monoalkyl succinates are found in nature, and their study provides valuable insights into the biochemistry of ester formation in biological systems. The protocols and data presented in this technical guide offer a valuable resource for researchers working on the synthesis, analysis, and application of this compound and related compounds.

References

An In-depth Technical Guide to the Theoretical Modeling of Monooctyl Succinate Properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monooctyl succinate is a monoester of succinic acid with applications as a surfactant and potential fragrance releaser.[1][2] The prediction of its physicochemical properties is crucial for optimizing its use in various formulations, including pharmaceutical and cosmetic products. Theoretical and computational modeling offers a powerful, cost-effective alternative to purely empirical approaches, enabling the prediction of molecular behavior and properties from first principles. This guide details the primary theoretical methodologies for characterizing this compound, outlines experimental protocols for model validation, and presents available comparative data to benchmark future studies. While direct experimental and theoretical data for this compound is limited, this paper synthesizes established computational techniques applied to related succinates and surfactants to provide a comprehensive framework for its study.

Theoretical Modeling Approaches for this compound

Theoretical modeling allows for the in-silico prediction of a wide range of molecular properties, from quantum-level electronic structure to macroscopic behavior like micellization. The primary approaches applicable to this compound are Quantum Mechanics, Molecular Dynamics, and Quantitative Structure-Property Relationship (QSPR) models.

Quantum Chemical Methods

Quantum mechanics, particularly Density Functional Theory (DFT), is used to investigate the electronic structure and predict properties of a single molecule.[3][4] For this compound, DFT calculations can determine:

-

Optimized Molecular Geometry: The most stable 3D conformation.

-

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.[4]

-

Spectroscopic Properties: Prediction of IR and NMR spectra to aid in experimental characterization.

-

Chemical Reactivity: Calculation of ionization potential, electron affinity, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

-

Acid Dissociation Constant (pKa): A critical parameter for a molecule with a free carboxylic acid group, influencing its solubility and interaction in different pH environments.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic and thermodynamic properties of a system. For this compound, all-atom MD simulations are invaluable for studying its behavior in solution:

-

Aggregation and Micellization: Simulating multiple this compound molecules in a solvent (e.g., water) can predict their self-assembly into micelles.

-

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, MD can help predict the CMC, the concentration at which micelles begin to form. This is a fundamental property for any surfactant.

-

Solvation and Partitioning: MD can model the interaction of this compound with different solvents to predict solubility and the octanol-water partition coefficient (LogP), a key indicator of hydrophobicity.

-

Interaction with Biological Molecules: MD simulations can model the binding of this compound to receptors or its passage through membranes, which is highly relevant for drug delivery applications.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods, including machine learning, that correlate chemical structure with physical properties. A QSPR model for surfactants could predict properties like the CMC of this compound based on a database of known surfactants and their molecular descriptors (e.g., molecular weight, surface area, charge distribution).

Below is a logical workflow for the theoretical modeling of this compound.

Quantitative Data Presentation

Direct quantitative data for this compound is not widely available in the literature. The tables below summarize key properties that can be predicted via modeling and provide comparative experimental data from structurally related succinate esters and surfactants.

Table 1: Predicted Physicochemical Properties of Succinate Monoesters This table lists properties predictable via computational methods, with example values for closely related compounds.

| Property | Predicted Value | Method | Reference Compound |

| Molecular Weight ( g/mol ) | 216.28 | - | This compound |

| pKa | ~4.42 | Predicted | Monomethyl Succinate |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Estimation | - |

| McGowan's Volume (ml/mol) | - | - | Succinic acid, cis-hex-3-enyl isobutyl ester |

| Enthalpy of Formation (kJ/mol) | - | DFT | Succinic acid, cis-hex-3-enyl isobutyl ester |

Table 2: Experimental Properties of Related Succinate Esters and Surfactants This table provides a baseline for comparison and validation of theoretical models, using data from similar molecules.

| Compound | Property | Value | Temperature (°C) |

| Sodium Dioctyl Sulfosuccinate | CMC (mM) | Varies with temp. | 25 |

| Ethoxylated Sodium Monooctyl Sulfosuccinates | CMC (mM) | Lower than non-ethoxylated | 25 |

| Various Alkyl Succinic Acid Esters | Kinematic Viscosity | Increases with chain length | - |

| Various Alkyl Succinic Acid Esters | Pour Point | Increases with chain length | - |

| Sodium Dodecyl Sulfate (SDS) | CMC (mM) | 8.0 | 25 |

Experimental Protocols for Model Validation

The validation of theoretical predictions relies on accurate experimental data. The following protocols are standard for characterizing the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a key characteristic of a surfactant, marking the point of micelle formation which dramatically alters solution properties.

Method 1: Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases as its concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further additions of the surfactant.

-

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection point of the two linear portions of the resulting graph.

-

Method 2: Conductometry

-

Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase slows down because the newly formed micelles have lower mobility and bind counter-ions.

-

Protocol:

-

Prepare a range of this compound solutions of known concentrations in deionized water.

-

Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductance versus the surfactant concentration.

-

The plot will show two lines with different slopes; their intersection point corresponds to the CMC.

-

The workflow for determining CMC is visualized below.

Structural and Purity Analysis

-

Principle: Spectroscopic and chromatographic techniques are used to confirm the chemical structure and purity of the synthesized this compound.

-

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of both the octyl chain and the succinate moiety.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups (e.g., C=O of the ester and carboxylic acid, C-O bonds).

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): Used to separate and identify the compound, assess its purity, and determine its precise molecular weight.

-

Potential Biological Interactions and Signaling Pathways

Succinate is not merely a metabolic intermediate but also a signaling molecule that can be released from cells to act on the succinate receptor 1 (SUCNR1), a G-protein coupled receptor. This signaling is implicated in various physiological and pathological processes. As a succinate derivative, this compound could potentially interact with this pathway.

-

SUCNR1 Signaling: Upon binding succinate, SUCNR1 typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gq proteins, activating the phospholipase C pathway.

-

Relevance to this compound: The octyl ester group makes this compound more lipophilic than succinic acid, which could alter its ability to cross cell membranes and interact with SUCNR1. Molecular dynamics simulations have been used extensively to study the binding of succinate to SUCNR1, and similar methods could be applied to this compound to predict its binding affinity and mode.

The diagram below illustrates the known signaling pathway for the succinate receptor.

Conclusion and Future Outlook